molecular formula C13H9F2NO B1463182 2-(2,6-Difluorobenzoyl)-5-methylpyridine CAS No. 1187164-66-4

2-(2,6-Difluorobenzoyl)-5-methylpyridine

Cat. No. B1463182
M. Wt: 233.21 g/mol
InChI Key: KTHOYLYXEUGCSI-UHFFFAOYSA-N
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Description

“2,6-Difluorobenzoyl chloride” has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones, regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine .


Synthesis Analysis

A method for continuously producing “2,6-Difluorobenzoyl isocyanate” involves dissolving 2,6-difluorobenzamide in a solvent, heating and dehydrating to obtain an anhydrous 2,6-difluorobenzamide solution, and then dissolving triphosgene in a dry solvent to obtain a triphosgene solution .


Chemical Reactions Analysis

“2,6-Difluorobenzoyl chloride” has been used in Friedel-Crafts acylation reaction of toluene, anisol, thioanisol, 4-phenoxyacetophenone, and N,N-diacetyl-4-phenoxyaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluorobenzoyl chloride” include a density of 1.4±0.1 g/cm3, boiling point of 186.5±0.0 °C at 760 mmHg, melting point of 128-132 °C (lit.), and a molecular weight of 176.548 .

Scientific Research Applications

Chemical Synthesis and Structural Studies

The chemical synthesis and exploration of structures involving 2,6-difluorobenzoyl compounds have been widely studied. For instance, the synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzil through fluorination and hydrolysis processes demonstrates the adaptability of difluorobenzoyl compounds in chemical synthesis. This process has been utilized for the preparation of the benzoylurea insecticide Teflubenzuron, showcasing the compound's relevance in agricultural chemistry due to its high yield, good quality, and minimal environmental contamination (Shi-long, 2006).

Additionally, the structural analysis of compounds related to 2-(2,6-Difluorobenzoyl)-5-methylpyridine has been conducted. The crystal structure of 2-methylpyridinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate, a molecular salt related to difluorobenzoyl derivatives, was determined, revealing significant anticonvulsant activity at low concentrations (Mangaiyarkarasi & Kalaivani, 2013). This suggests the potential of difluorobenzoyl compounds in pharmaceutical applications.

Coordination Chemistry and Luminescence

The coordination chemistry of 2,6-difluorobenzoyl derivatives has been explored, with research focusing on the synthesis of luminescent lanthanide compounds for biological sensing. The study on the coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands indicates the versatile applications of these compounds in developing luminescent materials for biological applications, underscoring the diverse functionality of difluorobenzoyl-related structures (Halcrow, 2005).

Electrocatalytic Applications

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to the formation of 6-aminonicotinic acid, demonstrates the compound's role in facilitating environmentally friendly synthetic pathways. This method avoids the use of volatile and toxic solvents, highlighting the potential of difluorobenzoyl derivatives in green chemistry (Feng et al., 2010).

Material Science and Photophysical Properties

The connection between NHC ligand count and photophysical properties in Fe(II) photosensitizers was investigated, showcasing the importance of structural modification on the photochemical properties of materials. This study emphasizes the impact of difluorobenzoyl derivatives on the development of noble metal-free photosensitizers for photocatalytic applications (Zimmer et al., 2018).

Safety And Hazards

The safety data sheet for “2,6-Difluorobenzoyl isocyanate” suggests that it is harmful if swallowed, in contact with skin, or inhaled. It causes skin and eye irritation and may cause respiratory irritation .

Future Directions

“2,6-Difluorobenzoyl chloride” has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones . This suggests potential future directions in the synthesis of novel compounds.

properties

IUPAC Name

(2,6-difluorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-11(16-7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHOYLYXEUGCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorobenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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